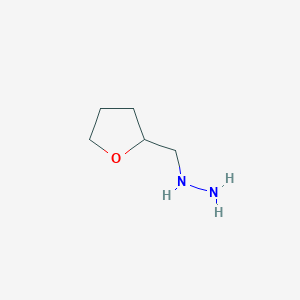

(Tetrahydro-furan-2-ylmethyl)-hydrazine

Description

Significance of Hydrazine (B178648) Derivatives as Versatile Reagents and Building Blocks in Organic Synthesis

Hydrazine and its organic derivatives are a cornerstone of synthetic chemistry, valued for their utility as reagents, intermediates, and structural motifs in a vast range of applications. labseeker.comwikipedia.org Historically, they were instrumental in the characterization of carbonyl compounds through the formation of well-defined crystalline hydrazones. chemsrc.comsigmaaldrich.com This classic reactivity remains relevant, but the scope of hydrazine chemistry has expanded dramatically.

Hydrazine derivatives are recognized as crucial building blocks for the synthesis of nitrogen-containing heterocycles. matrix-fine-chemicals.comlabseeker.com Their N-N bond serves as a key structural unit in numerous bioactive agents, including pharmaceuticals and agricultural chemicals. labseeker.com They are fundamental starting materials in the preparation of pyrazoles, pyridazines, and other heterocyclic systems. sioc-journal.cn For example, the reaction of hydrazines with 1,3-dicarbonyl compounds is a standard method for constructing pyrazole (B372694) rings. sigmaaldrich.com

Beyond their role in forming heterocycles, hydrazine derivatives are key intermediates in important transformations. The Wolff-Kishner reduction, which uses a hydrazone intermediate to deoxygenate aldehydes and ketones to their corresponding alkanes, is a fundamental reaction in organic synthesis. sigmaaldrich.com Furthermore, specialized hydrazine reagents are used for the derivatization of carbonyls to enhance their detection and analysis in various fields, including clinical chemistry. sigmaaldrich.combldpharm.com The versatility of these compounds is also demonstrated by their use in the synthesis of polymers and dyes. matrix-fine-chemicals.com

Role of the Tetrahydrofuran (B95107) Moiety in Organic Synthesis and as a Structural Component in Diverse Chemical Scaffolds

The tetrahydrofuran (THF) ring is a prevalent structural motif in a wide array of natural products and biologically active molecules, including lignans, polyether ionophores, and annonaceous acetogenins, which exhibit a range of activities such as antitumor and antimicrobial properties. solventis.net This ubiquity has driven significant interest in developing synthetic methods for its construction and incorporation into complex molecules. solventis.netnih.gov

In synthetic chemistry, THF is widely known as a versatile aprotic, polar solvent. sigmaaldrich.combldpharm.com Its ability to dissolve a broad range of polar and nonpolar compounds, coupled with its coordination ability with metal cations like Li⁺ and Mg²⁺, makes it an ideal solvent for organometallic reactions, such as Grignard and organolithium reactions, as well as hydroborations. sigmaaldrich.com Its derivative, 2-methyltetrahydrofuran (B130290) (2-MeTHF), is gaining traction as a more environmentally benign alternative derived from renewable resources.

As a structural component, the THF scaffold imparts specific physicochemical properties to a molecule. The ether oxygen can act as a hydrogen bond acceptor, which is a critical interaction in many biological systems. The inclusion of a THF ring can enhance a compound's hydrophilicity and metabolic stability. nih.gov In medicinal chemistry, THF-based structures are used as scaffolds for creating libraries of compounds for drug discovery and have been incorporated into potent therapeutic agents, such as HIV protease inhibitors. The defined geometry of the THF ring can also introduce conformational rigidity into a molecule, which is often crucial for achieving high binding affinity to biological targets.

Overview of Research Trends and Challenges in the Chemistry of Alkylated Hydrazines

The synthesis of alkylated hydrazines presents unique challenges due to the presence of two nucleophilic nitrogen atoms, which can lead to issues with selectivity and over-alkylation. bldpharm.com Traditional synthetic routes often involve the reaction of hydrazine with alkyl halides, which can be difficult to control and may require protective group strategies to achieve the desired substitution pattern. bldpharm.com

Modern research focuses on developing more efficient and selective methods for the synthesis of substituted hydrazines. One innovative approach involves the formation of a nitrogen dianion from a protected hydrazine, which allows for highly selective sequential alkylation, providing controlled access to mono- or di-substituted products. This method simplifies the synthesis by avoiding multiple protection-deprotection steps and minimizing byproducts. Other advanced strategies include the direct reductive alkylation of hydrazine derivatives, which offers a one-pot procedure for preparing N-alkylhydrazines. matrix-fine-chemicals.com

A significant trend in organic synthesis is the use of photocatalysis to address challenging transformations. Researchers have developed photocatalytic methods for the C-H functionalization of alkanes and ethers to form protected hydrazines, representing a novel approach to creating C-N bonds under mild conditions. Electrochemical synthesis is another emerging area, offering a sustainable, reagent-free method for creating tetrasubstituted hydrazines through the oxidative coupling of secondary amines. solventis.net Despite these advances, challenges remain, particularly in achieving regioselectivity in the functionalization of complex hydrazine derivatives and in developing scalable, environmentally benign synthetic protocols. bldpharm.com

Scope and Objectives of Academic Research Focused on (Tetrahydro-furan-2-ylmethyl)-hydrazine

Publicly accessible academic literature does not detail extensive research focused specifically on this compound. The compound is primarily available through chemical suppliers, indicating its use as a building block or intermediate rather than an end-product of intensive academic study. labseeker.com

However, based on its structure, the potential scope and objectives for academic research on this compound can be inferred. A primary research avenue would be its utilization as a bifunctional building block in the synthesis of novel heterocyclic compounds. The hydrazine moiety can react with various electrophiles, particularly dicarbonyl compounds or their equivalents, to construct five- or six-membered rings like pyrazoles or pyridazines. labseeker.comsigmaaldrich.com The tetrahydrofurfuryl group would be incorporated into the final structure, potentially influencing its physical properties and biological activity.

A second area of investigation could be its application in medicinal chemistry. The tetrahydrofuran ring is a known pharmacophore found in many bioactive molecules, and the hydrazine group is also present in several drugs. sioc-journal.cnnih.gov Research could focus on synthesizing derivatives of this compound to create libraries of new chemical entities for screening against various biological targets. For instance, its derivatives could be explored as potential enzyme inhibitors, where the THF ring might interact with hydrophobic pockets and the hydrazine portion could be modified to form key hydrogen bonds.

Finally, the compound could be studied as a ligand in coordination chemistry. The combination of the soft nitrogen donors of the hydrazine group and the hard oxygen donor of the ether could allow it to act as a chelating ligand for various metal centers, leading to the formation of novel organometallic complexes with potential catalytic applications.

Structure

3D Structure

Properties

IUPAC Name |

oxolan-2-ylmethylhydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c6-7-4-5-2-1-3-8-5/h5,7H,1-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHEFPUCRUDGNLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Tetrahydro Furan 2 Ylmethyl Hydrazine and Its Precursors

Direct Alkylation and Substitution Approaches to (Tetrahydro-furan-2-ylmethyl)-hydrazine

Directly forming the C-N bond between the tetrahydrofuran-2-ylmethyl moiety and a hydrazine (B178648) nitrogen atom is a primary strategy for synthesizing the target compound. These methods focus on managing the high nucleophilicity and multiple reactive sites of the hydrazine molecule.

Strategies Involving the Reaction of Tetrahydrofuran (B95107) Derivatives with Hydrazine

The most straightforward approach involves the direct alkylation of hydrazine with a suitable tetrahydrofuran-2-ylmethyl derivative bearing a good leaving group, such as 2-(halomethyl)tetrahydrofuran or tetrahydrofuran-2-ylmethyl tosylate. The reaction proceeds via a standard nucleophilic substitution (SN2) mechanism.

A significant challenge in this direct approach is controlling the degree of alkylation. princeton.edu Hydrazine (H₂N-NH₂) possesses two nucleophilic nitrogen atoms, and the primary product, this compound, is itself a nucleophile. This can lead to the formation of multiply-alkylated byproducts, such as N,N'-bis(tetrahydro-furan-2-ylmethyl)hydrazine. To favor mono-alkylation, the reaction is typically performed using a large excess of hydrazine, which increases the statistical probability of the electrophile encountering an unreacted hydrazine molecule.

The reaction is generally carried out in a polar solvent, such as ethanol (B145695) or tetrahydrofuran (THF), to facilitate the dissolution of the hydrazine salt and the alkylating agent. orgsyn.org Subsequent workup involves neutralizing the excess hydrazine and separating the desired mono-alkylated product from unreacted starting materials and byproducts, often through distillation or chromatography.

Selective Alkylation of Hydrazine via Nitrogen Dianion Intermediates

A more advanced and highly selective method for mono-alkylation involves the generation of a nitrogen dianion from a protected hydrazine derivative. d-nb.infonih.gov This strategy provides exceptional control over regioselectivity, which is often a problem in direct alkylation. organic-chemistry.orgorganic-chemistry.org The methodology, pioneered by Bredihhin, Groth, and Mäeorg, allows for the stepwise and selective alkylation of either nitrogen atom. d-nb.infoscirp.org

The process begins with a protected hydrazine, such as tert-butyl carbazate (B1233558) or, more commonly for this method, a pre-alkylated/arylated and protected hydrazine like N-phenyl-N'-Boc-hydrazine (PhNHNHBoc). organic-chemistry.org The key step is the formation of a dianion by treating the protected hydrazine with two equivalents of a strong base, typically n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like THF at low temperatures (-78 °C). d-nb.info The formation of the bright yellow dianion solution is visually indicative of its successful generation. d-nb.info

This highly reactive dianion can then be treated with an electrophile, such as 2-(bromomethyl)tetrahydrofuran. The alkylation proceeds selectively to yield the desired N-alkylated product. The choice of protecting group is critical; for instance, the Boc group can be subsequently removed under acidic conditions to yield the free hydrazine. This method offers a powerful, albeit multi-step, route to complex hydrazines with high purity and yield. d-nb.infoorganic-chemistry.org

Table 1: Examples of Selective Hydrazine Alkylation via Dianion Intermediates This table illustrates the general methodology using examples from the foundational literature. The electrophile would be replaced with a tetrahydrofuran derivative to synthesize the target compound.

| Protected Hydrazine | Electrophile | Base / Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| PhNHNHBoc | MeI | 2 eq. n-BuLi, THF, -78°C to rt | PhN(Me)NHBoc | 94% | d-nb.info |

| PhNHNHBoc | Allyl-Br | 2 eq. n-BuLi, THF, -78°C to rt | PhN(Allyl)NHBoc | 92% | d-nb.info |

| PhNHNHBoc | Bn-Br | 2 eq. n-BuLi, THF, -78°C to rt | PhN(Bn)NHBoc | 93% | d-nb.info |

| BocNHNHBoc | Bn-Br | 2 eq. n-BuLi, THF, -78°C to rt | BocN(Bn)NHBoc | 85% | d-nb.info |

Nucleophilic Substitution Reactions Utilizing Tetrahydrofuran-2-ylmethylamine Intermediates

An alternative, indirect route involves the conversion of a pre-existing amine into a hydrazine. This pathway begins with the synthesis of tetrahydrofuran-2-ylmethylamine, a readily accessible precursor. The amine can then be transformed into the target hydrazine through several established functional group interconversions. vanderbilt.edu

One common historical method is N-nitrosation followed by reduction. princeton.edu Tetrahydrofuran-2-ylmethylamine is treated with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), to form the corresponding N-nitrosoamine. Subsequent reduction of the nitroso group, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄), cleaves the N=O bond and forms the N-N bond of the hydrazine.

Another approach is electrophilic amination, where the amine acts as a nucleophile, attacking an electrophilic nitrogen source like a chloramine (B81541) or O-acyl-hydroxylamine derivative. Careful selection of reagents and conditions is necessary to ensure the formation of the N-N bond. While versatile, these methods require multiple synthetic steps and the handling of potentially hazardous intermediates like N-nitroso compounds.

Functional Group Interconversions for the Synthesis of this compound

These methods construct the target hydrazine by modifying an existing functional group on the tetrahydrofuran scaffold, rather than by direct C-N bond formation with a hydrazine nucleophile.

Reductive Amination and Hydrazination Techniques Applied to Relevant Precursors

Reductive amination, or more specifically reductive hydrazination, is a powerful one-pot method for synthesizing substituted hydrazines. nih.govorganic-chemistry.org This process starts with a carbonyl compound, in this case, tetrahydrofuran-2-carboxaldehyde. The aldehyde is condensed with hydrazine to form a hydrazone intermediate in situ. nih.gov

This hydrazone is then immediately reduced without isolation to yield this compound. A key advantage of this technique is the use of mild reducing agents that selectively reduce the C=N double bond of the hydrazone without affecting the starting aldehyde. Common reagents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and α-picoline-borane. organic-chemistry.orgorganic-chemistry.orgyoutube.com The reaction is typically performed in a protic solvent like methanol (B129727) or ethanol, often with a catalytic amount of acid to facilitate hydrazone formation. organic-chemistry.org This method avoids the need to handle highly reactive alkylating agents and often provides good yields in a single, operationally simple step. organic-chemistry.org

Conversion Pathways from Other Nitrogenous Functional Groups

Another important synthetic strategy involves the reduction of other nitrogen-containing functional groups, most notably acyl hydrazides. This pathway begins with tetrahydrofuran-2-carboxylic acid or its corresponding ester. The carboxylic acid derivative is first reacted with hydrazine hydrate (B1144303) to form tetrahydrofuran-2-carbohydrazide. This is a stable, often crystalline, intermediate.

The final step is the reduction of the carbonyl group of the acyl hydrazide to a methylene (B1212753) group (-C(O)NHNH₂ → -CH₂NHNH₂). This transformation requires a powerful reducing agent capable of reducing amides, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). imperial.ac.uk The reaction is typically carried out in an anhydrous ether solvent like THF. This two-step sequence is a reliable and frequently used method for preparing alkyl hydrazines from carboxylic acids, offering a clear and controllable pathway to the target molecule.

Green Chemistry and Sustainable Synthetic Routes for this compound.

Evaluation of Solvent Systems in Synthetic Processes (e.g., Tetrahydrofuran as a Reaction Medium).

Solvents are a critical component of synthetic chemistry, and their environmental footprint is significant. acs.org Tetrahydrofuran (THF), a widely used ethereal solvent, is often employed in the synthesis of heterocyclic compounds and in reactions involving organometallics due to its good solvating power and appropriate polarity. researchgate.neteschemy.com It is a medium-polarity aprotic solvent that is miscible with water at room temperature. eschemy.commanufacturingchemist.com However, THF presents several drawbacks from a green chemistry perspective. Its miscibility with water complicates product extraction and solvent recovery, often leading to considerable aqueous waste. manufacturingchemist.com Furthermore, THF is typically derived from non-renewable petrochemical sources and is prone to forming explosive peroxides upon storage, requiring stabilizers like BHT (butylated hydroxytoluene). eschemy.commanufacturingchemist.com

In the quest for greener alternatives, 2-Methyltetrahydrofuran (B130290) (2-MeTHF) has emerged as a promising substitute. nih.gov Derived from renewable biomass sources like furfural (B47365) or levulinic acid, 2-MeTHF offers significant environmental advantages. nih.govresearchgate.net Its physical and chemical properties, such as a higher boiling point and lower miscibility with water, facilitate easier separation and recycling, thereby reducing waste and energy consumption. researchgate.netchempoint.com The lower solubility of water in 2-MeTHF allows for cleaner phase separations and more efficient drying processes compared to THF. chempoint.com Moreover, 2-MeTHF exhibits greater stability under both acidic and basic conditions. chempoint.com The adoption of 2-MeTHF in synthetic processes, including those for preparing precursors to this compound, represents a significant step towards more sustainable chemical manufacturing. nih.gov

Table 1: Comparison of Properties for THF and 2-MeTHF

| Property | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Advantage of 2-MeTHF |

| Source | Petrochemical | Renewable (Biomass-derived) nih.govresearchgate.net | Sustainable origin |

| Boiling Point | 66 °C chempoint.com | 80 °C chempoint.com | Fewer losses to atmosphere, allows higher reaction temperatures |

| Water Solubility | Infinite chempoint.com | 4.1 g/100 mL chempoint.com | Easier extraction, cleaner phase separation, reduced aqueous waste |

| Azeotrope with Water | 6.7% water chempoint.com | 10.6% water chempoint.com | Easier to dry and recycle |

| Peroxide Formation | Readily forms peroxides manufacturingchemist.com | Slower peroxide formation than THF manufacturingchemist.com | Enhanced safety and stability |

| Stability | Less stable in acidic/basic conditions | More stable in acidic/basic conditions chempoint.com | Broader applicability in various reaction conditions |

Exploration of Catalytic Systems in Hydrazine Derivative Synthesis.

Catalysis is a fundamental pillar of green chemistry, offering pathways to new reactions with high efficiency, selectivity, and reduced environmental impact. The synthesis of hydrazine derivatives, a crucial class of compounds, has significantly benefited from the development of novel catalytic systems. mdpi.com These catalysts, often based on transition metals, can facilitate the formation of the N-N bond or the alkylation of hydrazine moieties under milder conditions and with lower waste generation than stoichiometric methods. mdpi.comorganic-chemistry.org

Several metal-based catalytic systems have been reported for the synthesis of various hydrazine derivatives:

Nickel Catalysts : Heterogeneous nickel-based catalysts have been employed for the efficient and environmentally benign synthesis of ketazines (bis-hydrazine derivatives) from ketones and hydrazine hydrate. These reactions can be carried out at room temperature with low catalyst loadings, short reaction times, and in greener solvents like ethanol, resulting in high yields. mdpi.com Nickel catalysis has also been utilized for the photochemical C-N coupling of (hetero)aryl chlorides with hydrazides. organic-chemistry.org

Copper Catalysts : Copper(I) iodide (CuI) has been shown to catalyze the coupling of N-acyl-N'-substituted hydrazines with aryl iodides. organic-chemistry.org Copper(I) oxide has also been used to catalyze the intermolecular N-arylation of certain hydrazine derivatives with aryl trifluoromethanesulfonates without the need for a ligand. organic-chemistry.org

Ruthenium Catalysts : A diaminocyclopentadienone ruthenium tricarbonyl complex has been developed for the synthesis of mono- or dialkylated acyl hydrazides using alcohols as alkylating agents through a "borrowing hydrogen" strategy. This method offers high selectivity and atom economy. organic-chemistry.org

Palladium Catalysts : Palladium complexes, in conjunction with specific ligands, are effective for the intermolecular N-arylation of hydrazides with aryl halides, showing tolerance for a wide range of functional groups. organic-chemistry.org

Iridium Catalysts : While studied more for hydrazine decomposition as a hydrogen source, iridium catalysts highlight the interaction of metals with the N-N bond, with metallic iridium being identified as the active phase for decomposition. unibo.it This fundamental understanding can inform the design of catalysts for synthetic transformations.

The application of these catalytic systems to the synthesis of this compound could involve the catalyzed reaction of a suitable tetrahydrofuran-based precursor (e.g., 2-(halomethyl)tetrahydrofuran or tetrahydrofurfuryl alcohol) with hydrazine or a protected hydrazine equivalent. A heterogeneous catalyst, for instance, would offer the additional green advantage of easy separation and recyclability.

Table 2: Overview of Catalytic Systems in Hydrazine Derivative Synthesis

| Catalyst System | Type of Reaction | Substrates | Key Advantages |

| Heterogeneous Nickel | Condensation mdpi.com | Ketones, Hydrazine Hydrate | Environmentally benign, low catalyst loading, short reaction times, high yields. mdpi.com |

| Copper(I) Iodide (CuI) | N-Arylation organic-chemistry.org | N-acyl-N'-substituted hydrazines, Aryl iodides | Regioselective coupling. organic-chemistry.org |

| Ruthenium Tricarbonyl Complex | N-Alkylation organic-chemistry.org | Acyl hydrazides, Alcohols | Utilizes "borrowing hydrogen" strategy, high selectivity, atom-efficient. organic-chemistry.org |

| Palladium/MOP Ligand | N-Arylation organic-chemistry.org | Hydrazides, Aryl halides | Good yields, tolerates a wide range of functional groups. organic-chemistry.org |

Chemical Transformations and Reactivity of Tetrahydro Furan 2 Ylmethyl Hydrazine

Reactions at the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) is the primary site of reactivity in (Tetrahydro-furan-2-ylmethyl)-hydrazine. Its two nitrogen atoms, with their lone pairs of electrons, confer nucleophilic character, enabling reactions with a variety of electrophiles. These transformations are fundamental to the construction of more complex molecular architectures.

Condensation Reactions with Carbonyl Compounds for Hydrazone Formation

A hallmark reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones. researchgate.netyoutube.comlibretexts.orglibretexts.org This reaction is a cornerstone of carbonyl chemistry and proceeds through a nucleophilic addition-elimination mechanism. The terminal nitrogen atom of this compound acts as the nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by a dehydration step, often catalyzed by a small amount of acid, to yield the corresponding N-(tetrahydro-furan-2-ylmethyl)hydrazone. researchgate.net

The formation of hydrazones is a robust and high-yielding process, widely used for the synthesis and characterization of carbonyl compounds. researchgate.net The resulting hydrazone contains a C=N double bond, which can be a key structural motif in various biologically active molecules or serve as an intermediate for further chemical transformations, such as the Wolff-Kishner reduction. libretexts.orglibretexts.orgorganic-chemistry.org

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

|---|---|---|---|

| This compound | Aldehyde (R'-CHO) or Ketone (R'-CO-R'') | N-(Tetrahydro-furan-2-ylmethyl)hydrazone | Typically requires mild acid catalysis (e.g., acetic acid) in a protic solvent like ethanol (B145695). |

Cyclization Reactions Leading to Novel Heterocyclic Systems (e.g., Pyrazoles, Thiadiazoles, Oxadiazoles, Pyridazines)

The bifunctional nature of the hydrazine moiety makes this compound an excellent precursor for the synthesis of a variety of five- and six-membered heterocyclic rings. These reactions typically involve condensation with a dielectrophilic partner, followed by an intramolecular cyclization and dehydration step.

Pyrazoles: The most common route to pyrazoles involves the reaction of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent, such as an α,β-unsaturated ketone. nih.govchim.it The reaction of this compound with such substrates would lead to the formation of a pyrazole (B372694) ring bearing a tetrahydro-furan-2-ylmethyl group on one of its nitrogen atoms. For instance, the condensation of hydrazines with chalcones (1,3-diaryl-2-propen-1-ones) in solvents like dimethylformamide (DMF) is a known method for producing pyrazole derivatives. nih.gov Rhodium-catalyzed addition-cyclization of hydrazines with alkynes also provides a pathway to highly substituted pyrazoles. organic-chemistry.org

Oxadiazoles and Thiadiazoles: The synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles can be achieved from hydrazine derivatives. To form an oxadiazole, this compound would first be converted to a 1,2-diacylhydrazine derivative by reaction with an acylating agent. Subsequent cyclodehydration, often using reagents like phosphorus oxychloride, yields the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. Similarly, thiadiazoles can be synthesized from thiosemicarbazide (B42300) precursors, which are accessible from the parent hydrazine.

Pyridazines: Pyridazines are six-membered heterocyclic compounds that can be synthesized from hydrazines by reaction with 1,4-dicarbonyl compounds or α,β-unsaturated γ-keto acids. researchgate.net An alternative strategy involves the reaction of hydrazine with dicarbonyl compounds generated in situ from the dearomatization of a furan (B31954) ring, leading to the formation of annulated pyridazines. urfu.ru

| Target Heterocycle | Required Co-reactant | General Reaction Description |

|---|---|---|

| Pyrazole | 1,3-Diketone or α,β-Unsaturated Ketone | Cyclocondensation reaction leading to a five-membered ring with two adjacent nitrogen atoms. chim.itmdpi.com |

| 1,3,4-Oxadiazole | Two equivalents of a carboxylic acid derivative (e.g., acyl chloride) | Formation of a 1,2-diacylhydrazine intermediate followed by cyclodehydration. |

| 1,3,4-Thiadiazole | Thiocarbonyl source (e.g., carbon disulfide followed by an alkylating agent) | Formation of a thiosemicarbazide or dithiocarbazate intermediate followed by cyclization. |

| Pyridazine | 1,4-Dicarbonyl compound | Cyclocondensation to form a six-membered ring with two adjacent nitrogen atoms. researchgate.neturfu.ru |

Oxidative Dehydrogenation Reactions to Access Azo Compounds

The N-N single bond in hydrazines can be oxidized to form an N=N double bond, yielding azo compounds. This transformation, known as oxidative dehydrogenation, can be accomplished using a variety of oxidizing agents and catalytic systems. For this compound, this reaction would produce (E)-1,2-bis(tetrahydro-furan-2-ylmethyl)diazene, assuming a symmetrical coupling.

Several modern methods have been developed for this transformation to improve efficiency and environmental compatibility. These include metal-free chemical oxidation using reagents like trichloroisocyanuric acid (TCCA) in THF, which offers mild conditions and high yields. organic-chemistry.org Other catalytic systems employ tert-butyl nitrite (B80452) in ethanol or polyoxometalate-based iron catalysts with hydrogen peroxide. nih.govresearchgate.net Electrochemical methods, which use electrons as clean oxidants, represent a green and scalable approach to azo compound synthesis from hydrazines. rsc.org

| Catalyst/Reagent | Oxidant | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Trichloroisocyanuric Acid (TCCA) | TCCA (self) | THF | Metal-free, mild conditions, high efficiency. | organic-chemistry.org |

| tert-Butyl Nitrite (TBN) | Air | Ethanol | Mild, additive-free, green solvent. | nih.gov |

| Anderson-type polyoxomolybdate-based iron(III) | H₂O₂ | Aqueous Ethanol | Good stability and reusability of the catalyst. | researchgate.net |

| None (Electrochemical) | Electrons | Ethanol | Environmentally friendly, scalable. | rsc.org |

Reductions to Amine Derivatives

The N-N bond of the hydrazine moiety can be cleaved reductively to yield the corresponding primary amine, C₅H₉OCH₂NH₂ or (Tetrahydro-furan-2-yl)methanamine. This transformation is synthetically useful for accessing amines from carbonyl precursors via a two-step hydrazone formation-reduction sequence, known as the Wolff-Kishner reduction, although in that specific reaction the final product is an alkane. libretexts.orglibretexts.org

Direct reduction of the hydrazine itself is also possible. A notable method involves the use of an aqueous solution of titanium(III) trichloride, which effectively cleaves the N-N bond under acidic, neutral, or basic conditions to afford the amine in good yield.

Alternatively, the hydrazine can be converted to a hydrazone, which is then reduced. While the Wolff-Kishner reaction fully reduces the carbonyl carbon to a methylene (B1212753) group, modified conditions can lead to the amine. For example, hydrazones can be reduced to the corresponding substituted hydrazines using various amine boranes. Subsequent cleavage of the N-N bond would yield the target amine.

Reactivity Involving the Tetrahydrofuran (B95107) Ring

The tetrahydrofuran (THF) ring is generally considered a stable and relatively inert cyclic ether. nih.gov It often functions as a robust structural component that imparts specific physicochemical properties to the molecule. However, under certain conditions, the THF ring can participate in reactions.

Ring Opening Reactions and Controlled Transformations

The cleavage of the C-O bond in the THF ring is an energetically demanding process but can be facilitated by strong Lewis acids or specific catalytic systems. In the context of this compound, the proximity of the hydrazine moiety could influence this reactivity, especially in the presence of metal ions that can coordinate to both the hydrazine nitrogens and the ring oxygen.

A relevant study demonstrated an unexpected ring-opening of THF when it was used as a solvent in a nickel(II)-templated cyclization reaction involving a bis-hydrazine precursor. rsc.org The reaction yielded a macrocyclic product that had incorporated a 3-hydroxypropyl fragment derived directly from the cleavage of the THF solvent molecule. rsc.org This suggests that coordination of the hydrazine to a Lewis acidic metal center can activate the THF ring, making it susceptible to nucleophilic attack and subsequent opening.

Theoretical studies have shown that frustrated Lewis pairs (FLPs) are also highly effective at promoting THF ring-opening. nih.govresearchgate.net These systems feature a sterically hindered Lewis acid and Lewis base that cannot quench each other and can instead cooperatively activate and cleave the C-O bond of THF. nih.gov While not directly demonstrated for this compound itself, it is conceivable that the molecule could interact with external reagents in a manner that facilitates the opening of its own THF ring under specific, likely catalyzed, conditions. The use of 2-methyltetrahydrofuran (B130290) (2-MeTHF), a bio-based alternative, has also been explored extensively as a greener solvent, and its reactivity patterns are often compared to THF. d-nb.inforsc.orgmdpi.com

In a different type of transformation, a dihydrofuran ring fused to a coumarin (B35378) system was shown to undergo ring-opening upon reaction with arylhydrazines in toluene, highlighting that hydrazines can directly induce the cleavage of furan-based rings under certain conditions. researchgate.net

Functionalization Strategies for the Tetrahydrofuran Ring System

The tetrahydrofuran ring, while generally stable, can undergo a variety of transformations to introduce new functional groups. These reactions can be broadly categorized into C-H activation/functionalization, oxidation, and ring-opening reactions.

C-H Activation and Functionalization:

Direct functionalization of the C-H bonds of the THF ring offers a powerful and atom-economical approach to introduce substituents. While specific studies on this compound are not prevalent in the literature, general methods for THF functionalization can be extrapolated.

One common strategy involves the generation of a radical at the α-position to the ether oxygen, which is the most reactive C-H bond. This can be achieved through various methods, including photochemical processes or the use of radical initiators. Once formed, this radical can participate in a range of coupling reactions.

Another approach is the use of transition metal catalysis. For instance, palladium-catalyzed carboetherification reactions have been employed to construct substituted tetrahydrofurans from unsaturated diols. acs.org While this is a synthetic method, the principles of palladium-catalyzed C-O and C-C bond formation are relevant to potential functionalization strategies.

Oxidation of the Tetrahydrofuran Ring:

The THF ring can be oxidized to introduce carbonyl functionalities. The oxidation of THF typically leads to the formation of γ-butyrolactone. This transformation can be achieved using various oxidizing agents, including metal-based catalysts and non-metal reagents. For instance, iron-containing clays (B1170129) have been used as catalysts for the oxidation of THF to γ-butyrolactone using hydrogen peroxide.

It is important to note that the hydrazine moiety is also susceptible to oxidation, which could lead to competing reactions. Selective oxidation of the THF ring in the presence of the hydrazine group would require careful selection of reaction conditions and reagents.

Ring-Opening Reactions:

The tetrahydrofuran ring can be cleaved under certain conditions to yield linear products. This can be initiated by strong acids or Lewis acids, which activate the ether oxygen for nucleophilic attack. For example, the reaction of THF with acyl halides in the presence of a catalyst can lead to the formation of 4-halobutyl esters. researchgate.net In the context of this compound, the hydrazine moiety itself or an external nucleophile could potentially act as the ring-opening agent under appropriate activation.

Interactive Data Table: Functionalization Reactions of the Tetrahydrofuran Ring

| Reaction Type | Reagents and Conditions | Potential Products | Notes |

| C-H Activation | Photochemical conditions, radical initiators, transition metal catalysts (e.g., Pd, Rh) | Substituted THF derivatives | The hydrazine group may require protection. |

| Oxidation | Hydrogen peroxide, metal catalysts (e.g., Fe, Ru), other oxidizing agents | γ-Butyrolactone derivatives | Potential for competing oxidation of the hydrazine moiety. |

| Ring-Opening | Strong acids, Lewis acids, acyl halides | Functionalized butanol derivatives | The nucleophile can be internal or external. |

Stereochemical Aspects of Reactions Involving this compound

The presence of a stereocenter at the C2 position of the tetrahydrofuran ring in this compound has significant implications for its reactivity. Reactions occurring at the hydrazine moiety or on the THF ring can proceed with varying degrees of stereoselectivity, influenced by the existing chiral center.

Reactions at the Hydrazine Moiety:

When this compound reacts with electrophiles, such as aldehydes or ketones, to form hydrazones, the chiral center can induce diastereoselectivity if a new stereocenter is formed. The approach of the electrophile to the nucleophilic nitrogen of the hydrazine can be influenced by the steric bulk of the adjacent chiral tetrahydrofurfuryl group. This can lead to a preferential formation of one diastereomer over the other. The degree of diastereoselectivity will depend on the nature of the electrophile and the reaction conditions. The synthesis of chiral hydrazine reagents and their application in the diastereomeric separation of carbonyl compounds highlights the utility of this principle. nih.gov

Functionalization of the Tetrahydrofuran Ring:

Functionalization of the THF ring itself will also be influenced by the existing stereocenter. For instance, in C-H activation reactions, the approach of the catalyst or radical species can be directed by the substituent at the C2 position, potentially leading to a preferred site of functionalization or a specific diastereomer of the product.

Numerous stereoselective methods for the synthesis of substituted tetrahydrofurans have been developed, often relying on chiral catalysts or auxiliaries. chemistryviews.orgnih.govrsc.orgacs.org While these methods are primarily for the construction of the THF ring, the principles of stereocontrol are applicable to the functionalization of a pre-existing chiral THF derivative like this compound. For example, in a palladium-catalyzed allylation, the use of a chiral ligand can control the stereochemical outcome of the reaction. nih.gov

Cyclization Reactions:

The hydrazine moiety can participate in cyclization reactions to form various heterocyclic systems. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazoles. When the starting material is chiral, as is the case with this compound, the resulting heterocyclic product will also be chiral. The stereochemical integrity of the original chiral center is typically maintained during these transformations.

Interactive Data Table: Stereochemical Considerations in Reactions

| Reaction Type | Stereochemical Outcome | Influencing Factors |

| Hydrazone Formation | Diastereoselective formation of new stereocenters | Steric hindrance from the chiral tetrahydrofurfuryl group, nature of the electrophile, reaction conditions. |

| THF Ring Functionalization | Diastereoselective functionalization | Directing effect of the C2 substituent, use of chiral catalysts or reagents. |

| Cyclization Reactions | Formation of chiral heterocyclic products | Retention of the original stereocenter from the tetrahydrofuran ring. |

Derivatization and Functionalization Strategies of Tetrahydro Furan 2 Ylmethyl Hydrazine

N-Substitution and Acylation Approaches to Modified Hydrazine (B178648) Structures

The reactivity of the hydrazine group in (Tetrahydro-furan-2-ylmethyl)-hydrazine is central to its derivatization. The nitrogen atoms of the hydrazine can undergo various substitution and acylation reactions, leading to a diverse array of new molecular architectures with potentially altered biological activities and chemical properties.

N-Substitution Reactions:

N-substitution introduces alkyl, aryl, or other functional groups onto one or both nitrogen atoms of the hydrazine moiety. These reactions are typically achieved through nucleophilic substitution reactions with appropriate electrophiles. For instance, reaction with alkyl halides (R-X) under basic conditions can lead to mono- or di-substituted hydrazines. The degree of substitution can often be controlled by stoichiometric adjustments of the reactants.

Acylation Reactions:

Acylation involves the introduction of an acyl group (R-C=O) onto the hydrazine nitrogen atoms. This is commonly accomplished using acylating agents such as acyl chlorides or anhydrides. The resulting acylhydrazines are generally more stable than the parent hydrazine and can serve as important intermediates for the synthesis of more complex heterocyclic systems, such as triazoles or pyrazoles. The nature of the acyl group can significantly influence the electronic and steric properties of the final molecule.

| Reagent Type | Reaction | Product Class | Potential Utility |

| Alkyl Halide (R-X) | N-Alkylation | N-Alkyl-(Tetrahydro-furan-2-ylmethyl)-hydrazine | Modulation of basicity and lipophilicity |

| Acyl Chloride (RCOCl) | N-Acylation | N-Acyl-(Tetrahydro-furan-2-ylmethyl)-hydrazine | Synthesis of stable amides, precursors to heterocycles |

| Aldehyde/Ketone | Reductive Amination | N-Alkyl-(Tetrahydro-furan-2-ylmethyl)-hydrazine | Introduction of diverse substituent groups |

| Isocyanate/Isothiocyanate | Addition | Ureas/Thioureas | Bioisosteric replacement, hydrogen bonding motifs |

Formation of Conjugates and Hybrid Molecules Incorporating the this compound Scaffold

The this compound scaffold can be incorporated into larger molecular assemblies through the formation of conjugates and hybrid molecules. This strategy is often employed in drug discovery to combine the pharmacophoric features of different molecules, potentially leading to synergistic effects or improved pharmacokinetic profiles.

The formation of hydrazones by reacting the hydrazine with aldehydes or ketones is a common and efficient method for creating such conjugates. This reaction is typically reversible and can be performed under mild conditions. The resulting hydrazone linkage provides a stable yet potentially cleavable linker, which can be advantageous in the design of prodrugs.

Furthermore, the hydrazine moiety can participate in multicomponent reactions or be functionalized with reactive handles (e.g., azides or alkynes) to enable click chemistry reactions. These approaches allow for the efficient construction of complex hybrid molecules by covalently linking the this compound unit to other molecular fragments, such as peptides, natural products, or fluorescent dyes.

| Conjugation Strategy | Linkage Formed | Example Partner Molecule | Potential Application |

| Hydrazone formation | C=N-N | Bioactive aldehyde/ketone | Hybrid drugs with dual activity |

| Amide bond formation | C(O)-N | Carboxylic acid-containing drug | Prodrug design |

| Click Chemistry (e.g., CuAAC) | Triazole | Alkyne- or azide-modified biomolecule | Bioconjugation, targeted delivery |

Polyfunctionalization of this compound Scaffolds for Enhanced Utility

To further expand the chemical space and utility of this compound, polyfunctionalization strategies can be employed. This involves the introduction of multiple functional groups onto the scaffold, allowing for orthogonal chemical modifications and the creation of highly complex and tailored molecules.

Polyfunctionalization can be achieved by a combination of the methods described above. For instance, one nitrogen of the hydrazine could be acylated, while the other is alkylated. Additionally, the tetrahydrofuran (B95107) ring itself can be a target for functionalization, although this is generally more challenging. Ring-opening of the tetrahydrofuran followed by derivatization of the resulting diol, or C-H activation methods, could provide routes to introduce additional functional groups.

The resulting polyfunctionalized scaffolds can serve as versatile building blocks for the synthesis of combinatorial libraries, molecular probes, or advanced materials. The ability to precisely control the placement and type of functional groups is key to unlocking the full potential of the this compound core structure.

Mechanistic Investigations of Reactions Involving Tetrahydro Furan 2 Ylmethyl Hydrazine

Elucidation of Reaction Pathways

The reaction pathways of (Tetrahydro-furan-2-ylmethyl)-hydrazine are primarily dictated by the reactivity of its two key functional components: the hydrazine (B178648) moiety and the tetrahydrofuran (B95107) (THF) ring. The elucidation of these pathways often involves a combination of experimental techniques, such as kinetic studies and product analysis, alongside computational modeling.

The hydrazine moiety is a versatile functional group known to participate in a variety of reactions. One of the most common pathways involves its reaction with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. libretexts.org This reaction proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration. For this compound, this would lead to the formation of the corresponding (Tetrahydro-furan-2-ylmethyl)-hydrazone. The general mechanism for this reaction is well-established and serves as a foundational pathway for this class of compounds. libretexts.org

Another significant reaction pathway for hydrazines is their role as reducing agents . Hydrazine and its derivatives are widely used in catalytic transfer hydrogenation processes to reduce various functional groups, including nitro compounds, alkenes, and alkynes. researchgate.netorganic-chemistry.orgacs.org In these reactions, the hydrazine derivative donates hydrogen atoms to the substrate in the presence of a suitable catalyst. The decomposition of the hydrazine on the catalyst surface is a key step in this process. researchgate.net The metabolism of alkylhydrazines can also proceed through radical mechanisms, leading to the formation of carbon radicals that can participate in further reactions. nih.gov

The tetrahydrofuran ring can also participate in reactions, most notably ring-opening reactions. These reactions typically occur under acidic conditions or in the presence of strong Lewis acids, leading to the formation of linear products. nih.govacs.orgacs.orgresearchgate.net Theoretical studies have shown that the activation energy for the ring-opening of THF is dependent on the nature of the attacking species and the geometry of the transition state. nih.govacs.orgacs.orgresearchgate.net For this compound, ring-opening of the THF moiety would represent a competing reaction pathway, particularly under harsh reaction conditions.

Illustrative reaction pathways for this compound are summarized in the table below.

| Pathway | Reactant(s) | Product(s) | Conditions |

| Hydrazone Formation | Aldehyde or Ketone | (Tetrahydro-furan-2-ylmethyl)-hydrazone | Mild, often with acid or base catalysis |

| Catalytic Reduction | Substrate with reducible functional group (e.g., nitroalkane) | Reduced substrate, N₂ gas | Metal catalyst (e.g., Pd/C, Raney Ni) |

| THF Ring Opening | Strong acid or Lewis acid | Linearized hydrazine derivative | Acidic conditions |

Transition State Analysis and Energy Landscapes

A deeper understanding of reaction mechanisms requires the characterization of transition states and the mapping of potential energy landscapes. This is typically achieved through computational chemistry using methods such as Density Functional Theory (DFT). While specific transition state analyses for reactions of this compound are not extensively reported in the literature, we can infer the general principles from studies on related systems.

For the formation of hydrazones , the transition state involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon. The energy barrier for this step is influenced by the electrophilicity of the carbonyl compound and the nucleophilicity of the hydrazine. Subsequent steps, such as proton transfer and dehydration, also have their own transition states and energy barriers.

In catalytic reduction reactions , the transition state often involves the interaction of the hydrazine, the substrate, and the catalyst surface. The geometry of this ternary complex is crucial for facilitating the hydrogen transfer. The energy landscape of such a reaction would show a series of steps, including the adsorption of reactants onto the catalyst surface, the hydrogen transfer itself, and the desorption of the products.

For the ring-opening of the THF moiety , theoretical studies on similar systems have provided valuable insights. For instance, the ring-opening of THF by frustrated Lewis pairs has been shown to proceed through a transition state where the Lewis acid and base interact with the oxygen and a carbon atom of the THF ring, respectively. nih.govacs.orgacs.orgresearchgate.net The activation energy for this process is sensitive to the distance between the Lewis acidic and basic centers. nih.govacs.orgacs.orgresearchgate.net A hypothetical energy landscape for the ring-opening of the THF portion of this compound would likely show a significant activation barrier, indicating that this reaction requires specific and often forcing conditions.

An illustrative data table for the calculated activation energies of a hypothetical reaction of this compound is presented below. These values are for demonstrative purposes and are based on typical ranges observed for similar reactions.

| Reaction Step | Reactants | Transition State Structure | Activation Energy (kcal/mol) |

| Hydrazone Formation (Nucleophilic Attack) | This compound + Acetone | N-C bond forming | 10-15 |

| THF Ring Opening (Acid-catalyzed) | This compound + H⁺ | C-O bond breaking | 20-30 |

Role of Solvent Effects and Catalysis in Reaction Mechanisms

The solvent and the presence of a catalyst can have a profound impact on the mechanism of a reaction. For reactions involving this compound, both of these factors play a crucial role in determining the reaction pathway and the efficiency of the transformation.

Solvent effects can be significant, particularly given that THF itself is a common solvent in organic synthesis. wikipedia.orgrsc.orghengli.com THF is a moderately polar aprotic solvent that can dissolve a wide range of compounds. wikipedia.org Its ability to coordinate with metal ions and other Lewis acidic species can influence the reactivity of catalysts and reagents. wikipedia.org In reactions where this compound is a reactant in a different solvent, the polarity and coordinating ability of that solvent will affect the stability of the reactants, transition states, and products, thereby influencing the reaction rate and selectivity. For example, in nucleophilic substitution reactions involving hydrazine, the nature of the solvent can affect the activation of the electrophile and nucleophile. researchgate.net The volume of the solvent can also have a significant impact on the reaction yield. acs.org

Catalysis is central to many of the reactions of hydrazines. As mentioned earlier, metal catalysts such as palladium on carbon (Pd/C) and Raney nickel are commonly used in catalytic transfer hydrogenation reactions with hydrazine derivatives. researchgate.netdtic.mil These catalysts provide a surface for the decomposition of hydrazine and the subsequent transfer of hydrogen to the substrate. The choice of catalyst can influence the selectivity of the reduction. Organocatalysts, such as flavin derivatives, have also been employed for the hydrogenation of olefins using hydrazine. organic-chemistry.org Furthermore, nickel-catalyzed reactions have been developed for the coupling of hydrazides with aryl chlorides. organic-chemistry.org In the context of the THF moiety, acid catalysts are typically required to promote its ring-opening.

The interplay between the solvent and the catalyst is also a critical consideration. The solvent can modulate the activity of the catalyst by affecting its solubility, the accessibility of its active sites, and its interaction with the reactants. For instance, in some catalytic cycles, the solvent itself can participate in the reaction mechanism. researchgate.net A study on the template cyclization of a hydrazine derivative in THF showed an unexpected product, highlighting the active role the solvent can play. rsc.org

The table below summarizes the role of different types of catalysts in reactions that could involve this compound.

| Catalyst Type | Example(s) | Role in Reaction |

| Metal Catalyst | Pd/C, Raney Ni, Ni(II) complexes | Hydrogenation, C-N coupling |

| Organocatalyst | Flavin derivatives | Hydrogenation |

| Acid Catalyst | H₂SO₄, Lewis acids | THF ring opening |

Theoretical and Computational Chemistry Studies of Tetrahydro Furan 2 Ylmethyl Hydrazine

Quantum Chemical Calculations (e.g., Density Functional Theory, Coupled Cluster Methods)

No specific studies utilizing Density Functional Theory (DFT) or Coupled Cluster methods to analyze (Tetrahydro-furan-2-ylmethyl)-hydrazine were identified. Such studies, if conducted, would provide fundamental insights into the molecule's properties.

Conformational Analysis and Prediction of Stable Geometries

Without dedicated computational studies, a definitive analysis of the stable conformations of this compound is not possible. A proper conformational analysis would involve mapping the potential energy surface by systematically rotating the flexible dihedral angles, such as the C-C-N-N and C-N-N-H bonds, to identify the lowest energy (most stable) geometries. For analogous but different molecules, such as certain tetrahydrofuran (B95107) derivatives, conformational studies have been performed to understand their three-dimensional structures. nih.gov However, this information cannot be directly extrapolated to this compound.

Electronic Structure Analysis (e.g., HOMO-LUMO, Charge Distribution, Electrostatic Potentials)

An analysis of the electronic structure of this compound, which would include mapping the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and electrostatic potential, remains to be performed. For the parent molecule, tetrahydrofuran, DFT calculations have been used to determine its electronic properties, including the HOMO-LUMO energy gap. vjol.info.vn Similarly, the electronic properties of hydrazine (B178648) have also been a subject of computational investigation. researchgate.net These studies indicate that the lone pairs on the nitrogen and oxygen atoms would likely play a significant role in the electronic characteristics of this compound, but specific values and visualizations are not available.

Prediction of Reactivity and Selectivity

The prediction of chemical reactivity and selectivity for this compound, which would be derived from its calculated electronic structure, is currently speculative. The nucleophilic nature of the hydrazine moiety and the potential for hydrogen bonding involving the oxygen and nitrogen atoms suggest several possibilities for chemical interactions. However, without computational data on frontier molecular orbitals and charge distributions, specific predictions of reaction sites and pathways cannot be detailed. Studies on other furan (B31954) derivatives have shown how computational methods can predict reaction pathways, such as in the conversion of furfural (B47365) to 2-methylfuran. rsc.org

Molecular Dynamics Simulations for Conformational Flexibility

No molecular dynamics (MD) simulation studies for this compound have been published. MD simulations would be invaluable for understanding the dynamic behavior and conformational flexibility of the molecule in different environments, such as in solution. Such simulations on tetrahydrofuran have been used to investigate its role in the formation of gas hydrates. nih.gov

Advanced Modeling Techniques for Reaction Pathways

There is no available research that applies advanced modeling techniques to elucidate the reaction pathways of this compound. Modeling studies on the pyrolysis of furan and its derivatives have been conducted to understand their decomposition mechanisms, demonstrating the potential of such techniques. nih.gov

Applications of Tetrahydro Furan 2 Ylmethyl Hydrazine in Advanced Organic Synthesis

As a Chiral Building Block in Asymmetric Synthesis

The enantiopure forms of (Tetrahydro-furan-2-ylmethyl)-hydrazine, namely (R)- and (S)-(Tetrahydro-furan-2-ylmethyl)-hydrazine, are valuable chiral building blocks. The tetrahydrofuran-2-methanol, from which this hydrazine (B178648) can be derived, is readily available in both enantiomeric forms from the chiral pool, making it an accessible starting material. The chiral tetrahydrofuran (B95107) moiety can be incorporated into target molecules to control stereochemistry, a fundamental aspect of modern pharmaceutical and materials science.

While direct utilization of this compound as a chiral auxiliary in a well-documented, general asymmetric transformation is not extensively reported in the literature, its structural components are hallmarks of effective chiral synthons. The analogous amine, (R)-tetrahydrofurfurylamine, is frequently employed to introduce this specific chiral fragment into complex molecules. This suggests a strong potential for the hydrazine derivative to act similarly, with the hydrazine moiety offering unique reactivity for subsequent transformations that an amine group would not. The synthesis of chiral hydrazines through methods like the asymmetric hydrogenation of hydrazones is an active area of research, highlighting the importance of such chiral synthons in organic chemistry.

Role in Complex Molecule Synthesis and Natural Product Analogues

The "(Tetrahydro-furan-2-ylmethyl)" moiety is a recognized structural motif in a variety of bioactive molecules and natural products. researchgate.net The incorporation of this fragment can influence the pharmacological profile of a compound. This compound serves as a key intermediate for introducing this valuable chiral fragment into complex molecular structures.

A significant application of a derivative of this hydrazine is in the synthesis of potent and selective kinase inhibitors. Specifically, the (R)-tetrahydrofurfuryl group has been integral to the design of novel inhibitors for the Activated Cdc42-associated kinase 1 (ACK1), a target in cancer therapy. nih.gov Researchers have developed a series of (R)-8-((tetrahydrofuran-2-yl)methyl)pyrido[2,3-d]pyrimidin-7-ones that show high efficacy. nih.govechemcom.com In these syntheses, although (R)-(-)-tetrahydrofurfurylamine is often the starting material, the resulting complex structures highlight the importance of the chiral tetrahydrofuran unit for achieving high potency and selectivity. ijrst.com The representative compound, 10zi , from these studies demonstrated an IC50 of 2.1 nM against ACK1 kinase. nih.govechemcom.com This work underscores the value of the (tetrahydrofuran-2-yl)methyl scaffold in medicinal chemistry for the development of complex, biologically active molecules.

While direct application in the total synthesis of natural product analogues is not prominently documented for the hydrazine itself, the prevalence of the tetrahydrofuran ring in natural products suggests its potential as a valuable precursor for creating such analogues. researchgate.net

Precursor for Advanced Heterocyclic Scaffolds and Fused Ring Systems

The dual functionality of this compound, featuring a nucleophilic hydrazine group and a chiral tetrahydrofuran backbone, makes it an excellent precursor for constructing a variety of advanced heterocyclic scaffolds and fused ring systems. The hydrazine moiety can readily participate in cyclization reactions to form stable five- or six-membered rings.

The most prominent example is its role in the synthesis of pyrido[2,3-d]pyrimidin-7-ones. organic-chemistry.orgchemmethod.com These are fused heterocyclic systems of significant interest in medicinal chemistry. The synthesis of selective ACK1 inhibitors involves the construction of this very scaffold, where the (R)-(tetrahydrofuran-2-yl)methyl group is attached at the N-8 position of the pyridopyrimidine core. nih.govechemcom.comijrst.com This demonstrates the utility of this building block in creating complex, multi-ring systems.

Furthermore, hydrazines are fundamental reactants in the synthesis of a wide array of nitrogen-containing heterocycles. For instance, they are key components in the formation of:

Pyrazoles: These are typically formed by the condensation of a hydrazine with a 1,3-dicarbonyl compound or a suitable equivalent. researchgate.net

Triazoles: Various synthetic routes to 1,2,4-triazoles involve the reaction of hydrazines with compounds like formamide (B127407) or through multi-component reactions. researchgate.netnih.gov

The presence of the chiral tetrahydrofuran appendage on the hydrazine offers the potential to create novel, enantiomerically enriched pyrazole (B372694) and triazole derivatives with potential applications in catalysis and medicinal chemistry. While specific examples starting from this compound are not extensively detailed in current literature, the fundamental reactivity of the hydrazine group makes it a logical and promising candidate for the synthesis of such heterocyclic systems.

| Compound | ACK1 IC50 (nM) | SRC IC50 (nM) | Reference |

|---|---|---|---|

| 10zi | 2.1 | 218.7 | nih.govechemcom.com |

| 9 | 12.9 | >1000 | echemcom.com |

| 10 | 0.4 | - | echemcom.com |

Contribution to Material Science and Supramolecular Chemistry (e.g., Ligand Synthesis)

The application of this compound in the fields of material science and supramolecular chemistry is not well-documented in the available scientific literature. However, its structural features suggest potential for such applications. The hydrazine moiety, particularly after conversion to a hydrazone or other derivative, can act as a coordinating ligand for metal ions. The presence of both nitrogen and the ether oxygen from the tetrahydrofuran ring could allow it to function as a bidentate or even a bridging ligand.

The synthesis of metal complexes with hydrazine-derived ligands is a broad area of research, with applications in catalysis and materials with interesting magnetic or optical properties. The incorporation of a chiral, flexible tetrahydrofuran unit could lead to the formation of chiral metal-organic frameworks (MOFs) or coordination polymers. These materials are of interest for applications in asymmetric catalysis, chiral separations, and sensing.

Despite this potential, there are currently no specific, published examples of this compound being used to create advanced materials or supramolecular assemblies. This remains an underexplored area for this particular chemical compound.

Advanced Analytical Methodologies for Structural Elucidation of Tetrahydro Furan 2 Ylmethyl Hydrazine and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Characterization (e.g., Advanced NMR, High-Resolution Mass Spectrometry, Infrared Spectroscopy)

High-resolution spectroscopic methods are indispensable for the detailed structural elucidation of "(Tetrahydro-furan-2-ylmethyl)-hydrazine". These techniques provide information on the connectivity of atoms, the molecular weight, and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. For "this compound," both ¹H and ¹³C NMR would be utilized. While specific spectral data for this exact compound is not widely published, data from closely related analogs, such as (S)-(tetrahydrofuran-3-yl)hydrazine and its derivatives, provides expected chemical shift ranges. google.com

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the tetrahydrofuran (B95107) ring, the methylene (B1212753) bridge, and the hydrazine (B178648) group. The chemical shifts and coupling patterns of the tetrahydrofuran ring protons would be complex due to their diastereotopic nature. The protons of the -CH₂-NH-NH₂ group would also provide characteristic signals.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing signals for each unique carbon atom in the molecule. The carbons of the tetrahydrofuran ring would appear in the aliphatic region, with the carbon attached to the oxygen atom resonating at a lower field.

Expected ¹H NMR Data for a (Tetrahydrofuran-2-ylmethyl)-hydrazine Analog

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Tetrahydrofuran ring protons | 1.5 - 4.0 | Multiplet |

| -CH₂- group protons | 2.5 - 3.5 | Multiplet |

Expected ¹³C NMR Data for a (Tetrahydrofuran-2-ylmethyl)-hydrazine Analog

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (in derivatives) | 160 - 170 |

| Aromatic C (in derivatives) | 110 - 160 |

| C-O (in THF ring) | 65 - 80 |

| C-N | 50 - 60 |

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for determining the elemental composition of "this compound" by providing a highly accurate mass measurement. The compound has a molecular formula of C₅H₁₂N₂O and a monoisotopic mass of 116.09496 Da. chemicalbook.com HRMS analysis would confirm this mass with high precision, distinguishing it from other compounds with the same nominal mass. Fragmentation patterns observed in the mass spectrum can also offer structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For "this compound," the IR spectrum would be expected to show characteristic absorption bands. researchgate.netnist.govudayton.edu

Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H stretching (hydrazine) | 3350 - 3250 |

| C-H stretching (aliphatic) | 3000 - 2850 |

| N-H bending | 1650 - 1580 |

Chromatographic Separation and Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are essential for separating "this compound" from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like hydrazine derivatives. nih.govpensoft.netresearchgate.net A reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a buffer to control pH. Detection could be achieved using a UV detector, especially for derivatives containing a chromophore, or a more universal detector like a mass spectrometer (LC-MS). nih.gov The purity of the compound is determined by the area of its peak relative to the total area of all peaks in the chromatogram. google.com

Gas Chromatography (GC): GC is suitable for the analysis of volatile compounds. researchgate.netpurdue.educhromforum.org Due to the polar nature of hydrazines, derivatization is sometimes employed to improve their volatility and chromatographic behavior. nih.gov However, direct analysis on a polar capillary column is also possible. A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) would be appropriate for the detection of "this compound." Purity is assessed in a similar manner to HPLC, by comparing the peak area of the analyte to the total peak area. google.comresearchgate.net

Typical Chromatographic Purity Data

| Technique | Column | Purity (%) |

|---|---|---|

| HPLC | Inertsil ODS-3V | >98 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state. For a suitable crystalline derivative of "this compound," this technique could determine bond lengths, bond angles, and the conformation of the tetrahydrofuran ring with very high precision. While no crystal structure for the parent compound is publicly available, studies on related furan-hydrazide derivatives have been successfully conducted. researchgate.net For instance, the crystal structure of N'-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide was determined, revealing a twisted molecular conformation. researchgate.net Similarly, X-ray diffraction has been used to characterize nickel(II) complexes of hydrazine ligands in a tetrahydrofuran medium. rsc.org

Advanced Chiroptical Methods for Stereochemical Assignment (if applicable)

The "this compound" molecule contains a chiral center at the 2-position of the tetrahydrofuran ring. Therefore, it can exist as a pair of enantiomers. Advanced chiroptical methods are essential for determining the absolute configuration (R or S) of a specific enantiomer and for measuring the enantiomeric purity of a sample.

Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectroscopy measure the differential absorption and rotation of plane-polarized light by a chiral molecule. These methods can be used to distinguish between enantiomers and are often used in conjunction with theoretical calculations to assign the absolute configuration.

A patent for the synthesis of the related chiral compound (S)-(tetrahydrofuran-3-yl)hydrazine reports the use of a polarimeter to measure the specific optical rotation, confirming the enantiomeric nature of the product. google.com For "this compound," a similar approach would be applicable to characterize its enantiomers.

Future Research Directions and Emerging Paradigms in Tetrahydro Furan 2 Ylmethyl Hydrazine Chemistry

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The future synthesis of (Tetrahydro-furan-2-ylmethyl)-hydrazine will likely move beyond traditional multi-step procedures to embrace more efficient and selective methodologies. Current synthetic routes often involve the use of pre-functionalized starting materials, which can be costly and generate significant waste. Emerging research directions aim to streamline this process.

Key areas of development include:

Catalytic Approaches: The development of novel catalysts is crucial for improving selectivity and efficiency. Research into transition-metal-catalyzed and organocatalyzed reactions could lead to milder reaction conditions and better control over the formation of mono-substituted versus di-substituted hydrazine (B178648) products. For instance, copper-catalyzed additions of boronic esters to azodicarboxylates have shown promise for creating C-N bonds in related systems and could be adapted for this purpose. organic-chemistry.org

Multi-component Reactions: Designing one-pot, multi-component reactions that combine readily available starting materials to form the target molecule or its complex derivatives in a single operation is a significant goal. A three-component reaction of an activated amide, hydrazine, and a carbonyl compound has been shown to be effective for synthesizing hydrazones, and similar strategies could be envisioned for creating derivatives of this compound. organic-chemistry.org

| Proposed Synthetic Strategy | Potential Advantages | Key Challenges | Relevant Precedents |

| Dehydroxylative Hydrazination | Atom economy, fewer steps | Reagent stoichiometry, functional group tolerance | Grandi's method, Flow synthesis from alcohols bohrium.com |

| Catalytic N-Alkylation | High selectivity, mild conditions | Catalyst development and cost | Copper-catalyzed N-arylation organic-chemistry.org |

| Multi-component Reactions | Increased complexity in one step | Reaction optimization, purification | Hydrazone synthesis from activated amides organic-chemistry.org |

Development of New Reactivity Profiles and Transformation Pathways

The bifunctional nature of this compound offers a rich landscape for exploring new chemical transformations. The nucleophilic hydrazine moiety can participate in a wide array of reactions, while the tetrahydrofuran (B95107) ring can influence reactivity and serve as a chiral scaffold.

Future investigations are expected to focus on:

Heterocycle Synthesis: The hydrazine group is a premier building block for nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. researchgate.netnbinno.com Future work will undoubtedly explore the condensation of this compound with various electrophiles (e.g., diketones, β-ketoesters) to generate a library of novel pyrazoles, pyridazines, and other heterocyclic systems. mdpi.comwisdomlib.org The tetrahydrofuran motif could impart unique solubility and pharmacokinetic properties to these new compounds.

Ring-Opening Reactions: While the tetrahydrofuran ring is generally stable, its ring-opening can lead to valuable linear, polyfunctionalized molecules. rsc.org Research into Lewis acid-mediated or transition-metal-catalyzed ring-opening reactions of this compound derivatives could unveil pathways to new classes of compounds that are not easily accessible through other means.

Asymmetric Catalysis: When derived from chiral sources, the tetrahydrofuran ring can serve as a chiral auxiliary or ligand. The development of reactions that leverage this chirality to control stereochemical outcomes in subsequent transformations is a promising area for future exploration.

Integration with Flow Chemistry and Automated Synthesis

The integration of continuous flow technology represents a paradigm shift in chemical synthesis, offering enhanced safety, scalability, and process control compared to traditional batch methods. patsnap.com The synthesis of hydrazine derivatives, in particular, can benefit from the precise temperature and mixing control afforded by flow reactors, which can minimize side reactions and improve yields. rsc.orgbohrium.com

Future directions in this area will likely involve:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound itself. A flow-based dehydroxylative hydrazination of tetrahydrofurfuryl alcohol could enable safer handling of reagents and facilitate large-scale production. bohrium.com Similarly, a continuous three-step reaction of diazotization, reduction, and acidolysis, which has been applied to phenylhydrazines, could be adapted. patsnap.com

Automated Library Synthesis: Combining flow chemistry with automated platforms will enable the rapid synthesis and screening of libraries of this compound derivatives. This high-throughput approach can accelerate the discovery of new molecules with desired properties, for example, by sequentially reacting the hydrazine with a variety of building blocks in a flow system. mdpi.comrsc.org

| Parameter | Batch Synthesis | Flow Synthesis |

| Heat Transfer | Often inefficient, potential for hotspots | Highly efficient, precise temperature control |

| Safety | Handling of large quantities of hazardous reagents | Small reaction volumes, enhanced containment |

| Scalability | Often requires re-optimization | Achieved by running the system for longer |

| Reaction Time | Can be lengthy (hours to days) | Often significantly reduced (minutes) patsnap.com |

Advanced Computational Design and Predictive Modeling for Structure-Reactivity Relationships

Computational chemistry is an increasingly indispensable tool for modern chemical research, allowing for the prediction of molecular properties and the elucidation of reaction mechanisms. nih.gov For this compound, computational methods can provide deep insights that guide experimental work.

Future research will leverage:

Density Functional Theory (DFT): DFT calculations can be used to model reaction pathways, predict activation energies, and understand the electronic factors governing the reactivity of the hydrazine and tetrahydrofuran moieties. mdpi.com This can help in designing more efficient synthetic routes and predicting the outcomes of new reactions.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational preferences of this compound and its derivatives, as well as their interactions with other molecules, such as biological targets or in the condensed phase. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): By building computational models that correlate the structural features of a series of this compound derivatives with their observed properties (e.g., reactivity, biological activity), QSAR can be used to predict the properties of yet-unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govmdpi.com

Potential in Emerging Areas of Chemical Science

The unique structural features of this compound position it as a valuable building block in several emerging fields of chemical science that prioritize sustainability and the development of advanced materials.